2-Methoxy-4-(4-methylpiperazin-1-yl)aniline
Overview
Description
2-Methoxy-4-(4-methylpiperazin-1-yl)aniline is a cycloalkylamine analogue that can be used as a component of organic synthesis intermediates. It is known for its application in the synthesis of active compounds such as ASP3026 . The compound has the molecular formula C17H28N4O and a molecular weight of 304.43 g/mol .
Mechanism of Action
Target of Action
The primary targets of 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline are the Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK) . These proteins play a crucial role in cell signaling pathways that regulate cell growth and division. Abnormalities in these proteins can lead to uncontrolled cell proliferation, a hallmark of cancer.
Mode of Action
This compound interacts with its targets (EGFR and ALK) by binding to their active sites, thereby inhibiting their activity . This inhibition disrupts the signaling pathways they are involved in, leading to a decrease in cell proliferation.
Biochemical Pathways
The affected pathways include the EGFR signaling pathway and the ALK pathway. Downstream effects of inhibiting these pathways include reduced cell proliferation, decreased cell survival, and increased apoptosis (programmed cell death). This can lead to a reduction in tumor growth and size .
Result of Action
The molecular and cellular effects of this compound’s action include decreased cell proliferation and increased apoptosis. This results in a reduction in tumor growth and size .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline typically involves the reaction of 2-methoxyaniline with 4-methylpiperazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 2-methoxyaniline and 4-methylpiperazine.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained between 0°C to 25°C.
Catalysts and Solvents: Common solvents used include dichloromethane or ethanol. Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(4-methylpiperazin-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The methoxy and piperazine groups can undergo substitution reactions with various electrophiles or nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of corresponding amines or reduced forms.
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
2-Methoxy-4-(4-methylpiperazin-1-yl)aniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Utilized in the development of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Industry: Applied in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylpiperazin-1-yl)aniline
- 4-(Piperidin-1-ylmethyl)aniline
- 2-(1-Methylpiperidin-4-yl)ethanamine
- 1-(1-Methylpiperidin-4-yl)piperidin-4-amine
- (4-Methylpiperazin-1-yl)-piperidin-4-yl-methanone
Uniqueness
2-Methoxy-4-(4-methylpiperazin-1-yl)aniline is unique due to its specific structural features, such as the presence of both methoxy and piperazine groups. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-methoxy-4-(4-methylpiperazin-1-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-14-5-7-15(8-6-14)10-3-4-11(13)12(9-10)16-2/h3-4,9H,5-8,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYPGLRYFIVYTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90602870 | |
Record name | 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90602870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122833-04-9 | |
Record name | 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90602870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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